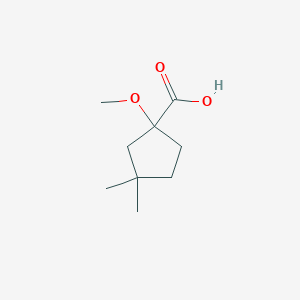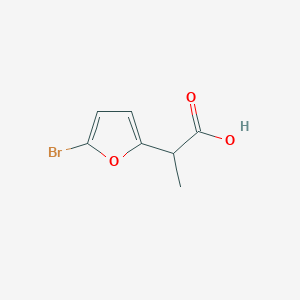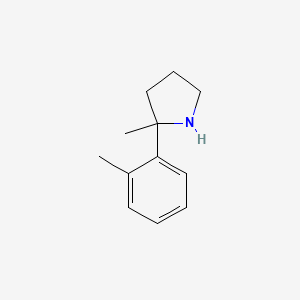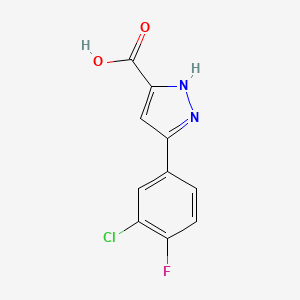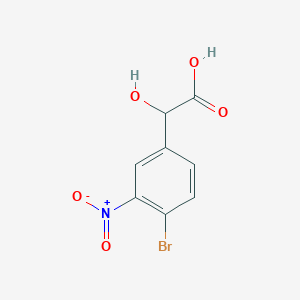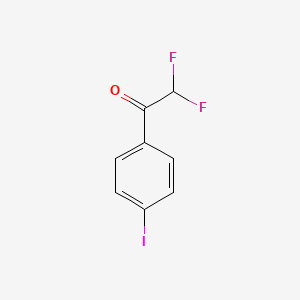
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2IO It is a derivative of ethanone, where the hydrogen atoms at the 2-position are replaced by fluorine atoms, and the phenyl ring is substituted with an iodine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one involves the reaction of 4-iodoacetophenone with a fluorinating agent. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
2,2-Difluoro-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of iodine.
Uniqueness
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of fluorine atoms can influence the compound’s electronic properties, while the iodine atom can participate in specific reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H5F2IO |
|---|---|
Molekulargewicht |
282.03 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChI-Schlüssel |
FTURLZCAUWZGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



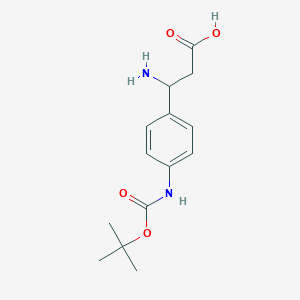
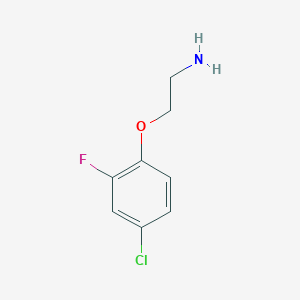

![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
